2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide
Description
Properties
IUPAC Name |
2-[4-[4-(aminomethyl)phenyl]phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)19-10-15(17)18/h1-8H,9-10,16H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKOWZMJHIRODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Construction via Suzuki-Miyaura Coupling
The biphenyl scaffold is synthesized via palladium-catalyzed cross-coupling between 4-bromophenol and 4-(aminomethyl)phenylboronic acid. Protective group chemistry is essential to prevent amine oxidation during coupling. For instance, Boc-protection of the aminomethyl group ensures stability, with subsequent deprotection post-coupling.
Reaction Conditions
Phenoxyacetamide Formation
The phenoxyacetamide moiety is introduced via nucleophilic substitution. 4-(4-(Boc-aminomethyl)phenyl)phenol reacts with chloroacetamide in the presence of K₂CO₃, yielding the protected intermediate.
Optimized Procedure
Functionalization of the Aminomethyl Group
Reductive Amination of Aldehyde Intermediates
A convergent route involves synthesizing 2-(4-(4-formylphenyl)phenoxy)acetamide, followed by reductive amination. The aldehyde is treated with ammonium acetate and NaBH₃CN to install the aminomethyl group.
Key Steps
Nitro-Group Reduction
An alternative pathway employs 2-(4-(4-nitrophenyl)phenoxy)acetamide, with subsequent reduction using H₂/Pd-C.
Conditions
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, coupling 4-(4-aminomethylphenyl)phenol with chloroacetamide under microwave conditions reduces reaction time from 6 hours to 15 minutes.
Optimized Microwave Parameters
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Challenges and Optimization
Competing Side Reactions
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) improve acetamide formation but complicate purification. Ethanol/water recrystallization achieves >95% purity.
Chemical Reactions Analysis
2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-{4-[4-(aminomethyl)phenyl]phenoxy}acetamide and its analogs:
Key Structural and Functional Insights:
Bioisosteric Replacements: The boronic acid group in enhances binding to HDACs through reversible covalent interactions, whereas the aminomethyl group in the primary compound may facilitate ionic or hydrogen-bonding interactions .
Lipophilicity and Solubility: The tert-butyl group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the aminomethyl group in the primary compound balances hydrophilicity .
Pharmacological Activities: Substituted phenoxy acetamides with bicyclic systems (e.g., ) exhibit anti-inflammatory and analgesic effects, suggesting the primary compound could share similar mechanisms if tested. Boronic acid derivatives () show potent HDAC inhibition, highlighting the scaffold’s versatility in targeting enzymes.
Biological Activity
2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article focuses on its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C15H16N2O2
- SMILES : C1=CC(=CC=C1CN)C2=CC=C(C=C2)OCC(=O)N
- InChI : InChI=1S/C15H16N2O2/c1-17-15(19)12-5-3-11(4-6-12)10-18-9-14-7-8-13(14)16/h3-8,10H,9,16H2,1-2H3,(H,17,19)
The compound features a phenoxy group and an acetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) demonstrating effective antibacterial action .
Anticancer Properties
The compound has been studied for its anticancer potential. A related study involving phenoxybenzamide derivatives reported promising results against Plasmodium falciparum, suggesting that modifications to the structure can enhance antiplasmodial activity. The structure-activity relationship indicated that specific substitutions significantly influence the potency of these compounds against cancer cell lines .
Anticonvulsant Activity
In a study evaluating new derivatives of N-phenylacetamides, compounds similar to this compound were assessed for their anticonvulsant effects in animal models. Results showed that certain derivatives provided protection in seizure models at specific dosages, indicating potential for developing new anticonvulsant medications .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's ability to modulate these targets can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways.
Target Identification
Research has identified potential molecular targets for the compound, particularly in the context of its antiplasmodial activity. The inhibition of dihydroorotate dehydrogenase and interference with mitochondrial electron transport are noted mechanisms through which the compound exerts its effects on P. falciparum .
Structure-Activity Relationships (SAR)
The biological activity of this compound is highly dependent on its structural components. Studies have demonstrated that variations in the anilino structure and the presence of specific substituents can significantly alter both potency and selectivity against target organisms or cells. For example:
| Compound Modification | IC50 (µM) | Selectivity Index |
|---|---|---|
| Original Compound | 0.4134 | 316.9 |
| 4-Fluorophenoxy Substitution | 1.012–1.146 | 127.1–62.93 |
| Hydrogen Substitution | 3.174 | 24.61 |
This table illustrates how different modifications can lead to varying degrees of biological activity and selectivity.
Case Studies
- Antimicrobial Efficacy : A study conducted on phenoxyacetic acid derivatives showed that certain modifications led to enhanced antibacterial activity against M. smegmatis, with MIC values indicating strong effectiveness .
- Anticancer Activity : In vitro studies on related compounds revealed significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of the phenoxy group in enhancing therapeutic efficacy .
- Anticonvulsant Research : Animal model studies demonstrated that selected derivatives exhibited significant protection against seizures, with some compounds outperforming traditional antiepileptic drugs like phenytoin in specific tests .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a similar acetamide derivative was synthesized by reacting a phenolic precursor (e.g., 4-(aminomethyl)phenol) with chloroacetamide in the presence of a weak base like K₂CO₃ in acetonitrile under reflux. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation .
- Key Conditions :
| Reagent | Solvent | Temperature | Reaction Time |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | Room Temp. | 24 hours |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : Confirms molecular structure and functional groups (e.g., aromatic protons, acetamide peaks) .
- FTIR : Identifies amine (-NH₂) and carbonyl (C=O) stretches .
- XRD : Determines crystal structure and intermolecular interactions .
- HPLC : Assesses purity (>95%) and isolates intermediates .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Based on GHS classification:
- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use P95 respirators if aerosol formation is likely .
- Storage : Store at 2–8°C in a dry, ventilated area. Avoid incompatible materials (strong oxidizers) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates computational screening with experimental validation to reduce trial-and-error approaches. For example, reaction path searches identify optimal conditions (solvent, catalyst) for higher yields .
Q. How to resolve contradictions in reported biological activities of related acetamide derivatives?
- Methodological Answer : Structural modifications (e.g., substituents on the phenyl ring) significantly alter bioactivity. For instance, fluorobenzoyl or methoxy groups enhance antimicrobial activity, while dimethylamino groups improve receptor binding. Use dose-response assays (IC₅₀) and molecular docking to validate target specificity .
Q. What strategies improve yield in multi-step syntheses of complex acetamides?
- Methodological Answer :
- Stepwise Purification : Employ column chromatography after each step to isolate intermediates .
- Automated Reactors : Continuous flow systems enhance scalability and reproducibility for reactions requiring precise temperature control .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation .
Q. How to assess the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.
- Molecular Dynamics (MD) Simulations : Predict binding stability and residues critical for interaction .
- X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to guide rational design .
Q. What are the challenges in crystallizing this compound?
- Methodological Answer :
- Solvent Selection : Use slow evaporation in polar solvents (e.g., DMSO/water mixtures) to promote nucleation.
- Temperature Gradients : Gradual cooling (0.5°C/min) minimizes defects.
- Additives : Add trace EDTA to chelate metal impurities that disrupt crystal lattice formation .
Data Contradiction Analysis
Q. Why do studies report varying cytotoxicity for structurally similar acetamides?
- Methodological Answer : Discrepancies arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
